Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
. It is a derivative of naphthalene and is characterized by the presence of a ketone group and a carboxylate ester group. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-tetralone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methylene group instead of a methyl ester.
1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The acid form of the compound.
Uniqueness
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRYTDEKAPAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322516 | |
Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7442-52-6 | |
Record name | 7442-52-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in the research presented?
A1: this compound serves as the substrate in the catalytic aromatization reaction investigated in the study []. The Pd(II)– and Cu(II)–Salen complexes synthesized in the research are used as catalysts to facilitate the conversion of this compound to methyl 1-hydroxynaphthalene-2-carboxylate.
Q2: Can you describe the reaction involving this compound in more detail?
A2: The research focuses on the synthesis of Pd(II)– and Cu(II)–Salen complexes and their application as catalysts in the aromatization of this compound []. While the specific mechanism is not detailed in the abstract, the reaction likely involves the oxidation of the substrate, resulting in the formation of a new aromatic ring and the corresponding methyl 1-hydroxynaphthalene-2-carboxylate product.
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